molecular formula C3H3N B1340574 Acrylonitrile-d3 CAS No. 53807-26-4

Acrylonitrile-d3

Cat. No. B1340574
M. Wt: 56.08 g/mol
InChI Key: NLHHRLWOUZZQLW-FUDHJZNOSA-N
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Patent
US06706924B2

Procedure details

0.75 ml of 45% sodium hydroxide solution and 175 mg of tributylmethylammonium chloride are placed in a 100 ml three-neck flask with a dropping funnel, reflux condenser and internal thermometer, stirring. At 40° C., a mixture of 1.4 ml acrylonitrile (21.15 mmol) and 25 ml ortho-nitrotoluene is added dropwise and maintained at this temperature for 3 h. The phases are separated, and the organic phase is dried and filtered off. With quantitative conversion of acrylonitrile, 1.61 g of 4-(2-nitro-phenyl)butyronitrile (8.5 mmol, 40%) are obtained.
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
175 mg
Type
catalyst
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3](#[N:6])[CH:4]=[CH2:5].[N+:7]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH3:16])([O-:9])=[O:8]>[Cl-].C([N+](CCCC)(CCCC)C)CCC>[C:3](#[N:6])[CH:4]=[CH2:5].[N+:7]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH2:16][CH2:5][CH2:4][C:3]#[N:6])([O-:9])=[O:8] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.75 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
175 mg
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](C)(CCCC)CCCC
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
25 mL
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
internal thermometer, stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
ADDITION
Type
ADDITION
Details
is added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The phases are separated
CUSTOM
Type
CUSTOM
Details
the organic phase is dried
FILTRATION
Type
FILTRATION
Details
filtered off

Outcomes

Product
Name
Type
product
Smiles
C(C=C)#N
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)CCCC#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.5 mmol
AMOUNT: MASS 1.61 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06706924B2

Procedure details

0.75 ml of 45% sodium hydroxide solution and 175 mg of tributylmethylammonium chloride are placed in a 100 ml three-neck flask with a dropping funnel, reflux condenser and internal thermometer, stirring. At 40° C., a mixture of 1.4 ml acrylonitrile (21.15 mmol) and 25 ml ortho-nitrotoluene is added dropwise and maintained at this temperature for 3 h. The phases are separated, and the organic phase is dried and filtered off. With quantitative conversion of acrylonitrile, 1.61 g of 4-(2-nitro-phenyl)butyronitrile (8.5 mmol, 40%) are obtained.
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
175 mg
Type
catalyst
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3](#[N:6])[CH:4]=[CH2:5].[N+:7]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH3:16])([O-:9])=[O:8]>[Cl-].C([N+](CCCC)(CCCC)C)CCC>[C:3](#[N:6])[CH:4]=[CH2:5].[N+:7]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH2:16][CH2:5][CH2:4][C:3]#[N:6])([O-:9])=[O:8] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.75 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
175 mg
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](C)(CCCC)CCCC
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
25 mL
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
internal thermometer, stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
ADDITION
Type
ADDITION
Details
is added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The phases are separated
CUSTOM
Type
CUSTOM
Details
the organic phase is dried
FILTRATION
Type
FILTRATION
Details
filtered off

Outcomes

Product
Name
Type
product
Smiles
C(C=C)#N
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)CCCC#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.5 mmol
AMOUNT: MASS 1.61 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06706924B2

Procedure details

0.75 ml of 45% sodium hydroxide solution and 175 mg of tributylmethylammonium chloride are placed in a 100 ml three-neck flask with a dropping funnel, reflux condenser and internal thermometer, stirring. At 40° C., a mixture of 1.4 ml acrylonitrile (21.15 mmol) and 25 ml ortho-nitrotoluene is added dropwise and maintained at this temperature for 3 h. The phases are separated, and the organic phase is dried and filtered off. With quantitative conversion of acrylonitrile, 1.61 g of 4-(2-nitro-phenyl)butyronitrile (8.5 mmol, 40%) are obtained.
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
175 mg
Type
catalyst
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3](#[N:6])[CH:4]=[CH2:5].[N+:7]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH3:16])([O-:9])=[O:8]>[Cl-].C([N+](CCCC)(CCCC)C)CCC>[C:3](#[N:6])[CH:4]=[CH2:5].[N+:7]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH2:16][CH2:5][CH2:4][C:3]#[N:6])([O-:9])=[O:8] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.75 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
175 mg
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](C)(CCCC)CCCC
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
25 mL
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
internal thermometer, stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
ADDITION
Type
ADDITION
Details
is added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The phases are separated
CUSTOM
Type
CUSTOM
Details
the organic phase is dried
FILTRATION
Type
FILTRATION
Details
filtered off

Outcomes

Product
Name
Type
product
Smiles
C(C=C)#N
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)CCCC#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.5 mmol
AMOUNT: MASS 1.61 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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